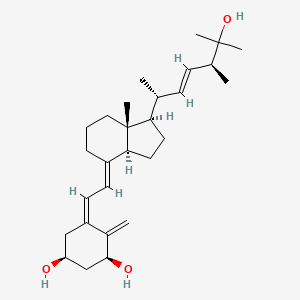![molecular formula C7H14ClN B6318774 rac-(1S,5R)-6-Azabicyclo[3.2.1]octane hydrochloride CAS No. 1992998-34-1](/img/structure/B6318774.png)
rac-(1S,5R)-6-Azabicyclo[3.2.1]octane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-(1S,5R)-6-azabicyclo[3.2.1]octane hydrochloride, also known as 6-azabicyclo[3.2.1]octane hydrochloride, is a cyclic organic compound. It is a member of the azabicyclo family of compounds, which are characterized by their bicyclic structure. Rac-(1S,5R)-6-azabicyclo[3.2.1]octane hydrochloride is a colorless liquid with a melting point of -50°C and a boiling point of 132°C. It is insoluble in water and soluble in ethanol, acetone, and other organic solvents.
Applications De Recherche Scientifique
Rac-(1S,5R)-rac-(1S,5R)-6-Azabicyclo[3.2.1]octane hydrochloride[3.2.1]octane hydrochloride has a variety of scientific applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in the synthesis of coordination compounds. It is also used as a starting material in the synthesis of pharmaceuticals and other organic compounds.
Mécanisme D'action
Rac-(1S,5R)-rac-(1S,5R)-6-Azabicyclo[3.2.1]octane hydrochloride[3.2.1]octane hydrochloride acts as a nucleophile and can react with electrophiles to form covalent bonds. This reaction is catalyzed by the presence of a base, such as an amine or an alkoxide. The reaction between the nucleophile and the electrophile results in the formation of a new covalent bond.
Biochemical and Physiological Effects
Rac-(1S,5R)-rac-(1S,5R)-6-Azabicyclo[3.2.1]octane hydrochloride[3.2.1]octane hydrochloride has been studied for its potential biochemical and physiological effects. Studies have shown that it can act as an antioxidant, reducing the formation of free radicals. It has also been shown to have anti-inflammatory properties, and it has been suggested that it may have potential applications in the treatment of certain diseases, such as cancer and Alzheimer’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
Rac-(1S,5R)-rac-(1S,5R)-6-Azabicyclo[3.2.1]octane hydrochloride[3.2.1]octane hydrochloride has several advantages for use in laboratory experiments. It is a stable compound, making it easy to handle and store. It is also soluble in organic solvents, making it easy to use in reactions. However, it is insoluble in water, making it difficult to use in aqueous reactions.
Orientations Futures
Rac-(1S,5R)-rac-(1S,5R)-6-Azabicyclo[3.2.1]octane hydrochloride[3.2.1]octane hydrochloride has potential applications in the development of new drugs, as well as in the synthesis of polymers and coordination compounds. It may also have potential applications in the treatment of certain diseases, such as cancer and Alzheimer’s disease. Further research is needed to explore the full potential of this compound. Additionally, further research is needed to explore the potential applications of this compound in the development of new materials and in the synthesis of other organic compounds.
Méthodes De Synthèse
Rac-(1S,5R)-rac-(1S,5R)-6-Azabicyclo[3.2.1]octane hydrochloride[3.2.1]octane hydrochloride can be synthesized from the reaction of 1S,5R-rac-(1S,5R)-6-Azabicyclo[3.2.1]octane hydrochloride[3.2.1]octane with hydrochloric acid. This reaction is carried out in an inert atmosphere at a temperature of 0°C for 8 hours. The reaction is then quenched with water and the product is extracted with ethyl acetate. The product is then purified by recrystallization from ethanol.
Propriétés
IUPAC Name |
(1S,5R)-6-azabicyclo[3.2.1]octane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-6-4-7(3-1)8-5-6;/h6-8H,1-5H2;1H/t6-,7+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEALYWBSLLVPBH-UOERWJHTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)NC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H](C1)NC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-(1S,5R)-6-Azabicyclo[3.2.1]octane hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

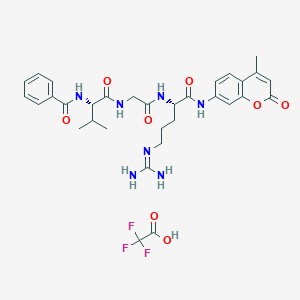
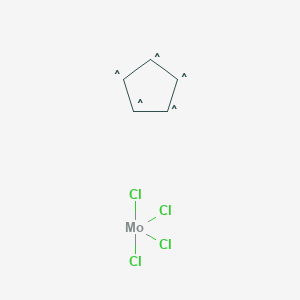
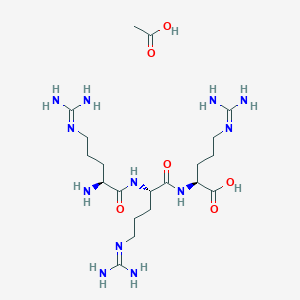
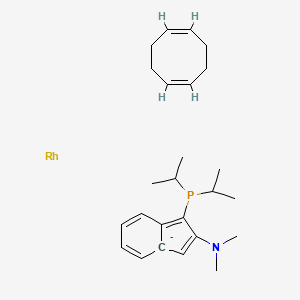


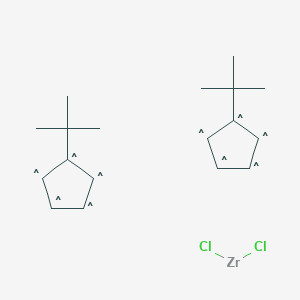
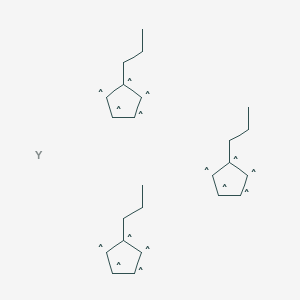
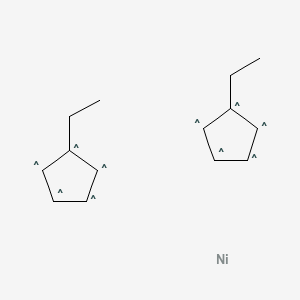
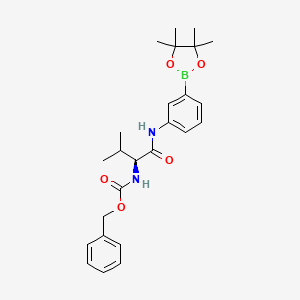
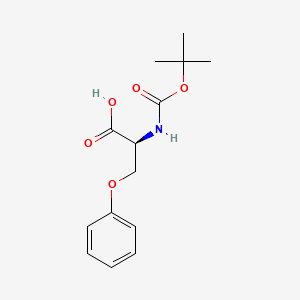
![(11bS)-N,N-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B6318767.png)
